![molecular formula C23H25ClN4O3S B3017510 N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216460-64-8](/img/structure/B3017510.png)

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

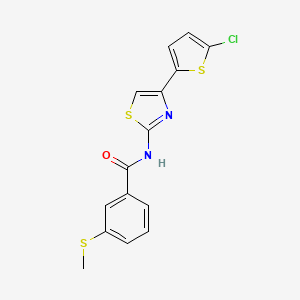

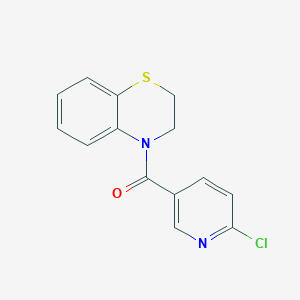

The synthesis of such a compound would likely involve the formation of the imidazole and benzothiazole rings in separate steps, followed by their connection via an amide linkage . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its IUPAC name. It would have an imidazole ring and a benzothiazole ring connected by a propyl chain, with a methoxy group attached to the benzothiazole ring .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The imidazole and benzothiazole rings might participate in electrophilic substitution reactions, while the amide linkage could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of the polar amide and methoxy groups, while its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .科学的研究の応用

- Researchers have explored its cytotoxic effects on tumor cells and its ability to inhibit specific enzymes involved in cancer progression .

- It selectively targets the C522 residue of p97, making it a promising candidate for drug development .

- It is used to obtain immobilized ionic liquids, functionalize oxide particle surfaces, and in sol-gel technologies .

- Researchers have developed a NHC-catalyzed protocol for synthesizing 1,2,4-trisubstituted imidazoles using acetophenones and benzylic amines .

- While not directly related to the compound , this highlights the broader relevance of imidazole-containing structures in cancer research .

Antitumor Activity

Covalent Inhibition of p97

Organosilicon Precursor

Synthesis of 1,2,4-Trisubstituted Imidazoles

Antitumor Iridium Complexes

Drug Development and AMR Challenges

Safety and Hazards

将来の方向性

Given the interesting structure of this compound and the known biological activities of many imidazole and benzothiazole derivatives, it could be worthwhile to investigate its potential uses in medicine or other fields . Further studies could also explore its physical and chemical properties, as well as its behavior in chemical reactions .

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of imidazole-containing compounds , which are known to interact with a broad range of targets, including enzymes, receptors, and ion channels.

Mode of Action

Imidazole-containing compounds are known for their diverse modes of action, which can include enzyme inhibition, receptor antagonism, or ion channel modulation . The specific interaction of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, or metabolic activity.

Pharmacokinetics

Imidazole-containing compounds are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific chemical structure.

Result of Action

Given the diversity of potential targets and modes of action for imidazole-containing compounds , the effects could range from changes in cellular signaling and function to cytotoxic effects.

特性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S.ClH/c1-16-6-4-7-20-21(16)25-23(31-20)27(10-5-9-26-11-8-24-15-26)22(28)17-12-18(29-2)14-19(13-17)30-3;/h4,6-8,11-15H,5,9-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJVSTFCVZNVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)